tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry building blocks

tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 1801766-37-9) is an achiral spirocyclic compound featuring an all-carbon 8-azaspiro[4.5]decane core with a tert-butyloxycarbonyl (Boc) protecting group, a 3-methyl substituent, and a 1-oxo ketone moiety. It belongs to the azaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry due to its three-dimensional structural complexity and conformational rigidity.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 1801766-37-9
Cat. No. B3110518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
CAS1801766-37-9
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H25NO3/c1-11-9-12(17)15(10-11)5-7-16(8-6-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3
InChIKeyAKSSZTUWCGEVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 1801766-37-9): A Boc-Protected All-Carbon Spirocyclic Ketone Building Block for Drug Discovery Procurement


tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 1801766-37-9) is an achiral spirocyclic compound featuring an all-carbon 8-azaspiro[4.5]decane core with a tert-butyloxycarbonyl (Boc) protecting group, a 3-methyl substituent, and a 1-oxo ketone moiety . It belongs to the azaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry due to its three-dimensional structural complexity and conformational rigidity. The compound is commercially available from multiple vendors with purities typically ≥95% and is cataloged in authoritative chemical databases including the EPA CompTox Dashboard (DTXSID201133292) [1].

Why Generic Substitution Fails: Evidence-Based Differentiation of CAS 1801766-37-9 from Close Azaspiro[4.5]decane Analogs


In-class substitution within the azaspiro[4.5]decane series is not trivial because even minor structural modifications—such as replacing the Boc protecting group with a Cbz group, altering stereochemistry, or introducing a ring oxygen atom—can significantly change physicochemical properties, synthetic compatibility, and downstream deprotection efficiency . The following quantitative evidence demonstrates that CAS 1801766-37-9 occupies a distinct position among its closest analogs, making generic interchange without validation scientifically unjustified.

Quantitative Head-to-Head Evidence: Why Select CAS 1801766-37-9 Over Closest Analogs


Orthogonal Boc Protection Enables Acid-Labile Deprotonation vs. Hydrogenolytic Cbz Cleavage: A Practical Advantage for Multi-Step Synthesis

CAS 1801766-37-9 utilizes a tert-butyloxycarbonyl (Boc) protecting group, which is cleaved under mild acidic conditions (e.g., TFA/DCM, room temperature, 1–2 h), whereas its direct Cbz-protected analog (CAS 1801766-43-7) requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic HBr/AcOH [1][2]. This orthogonality allows CAS 1801766-37-9 to be deprotected selectively in the presence of Cbz or Fmoc groups, a critical requirement for complex multi-step synthetic routes common in pharmaceutical R&D.

Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry building blocks

Achiral Nature Eliminates Enantiomeric Purity Concerns vs. Enantiopure (R)-Analog

CAS 1801766-37-9 is an achiral compound (no defined stereocenters), distinguishing it from the enantiopure (R)-analog CAS 2306255-00-3, which carries a stereogenic center at the 3-position . The achiral nature eliminates the need for chiral chromatography or enantiomeric excess (ee) specification, simplifying quality control and reducing procurement costs. Both compounds are available at 98% purity, but the achiral variant removes the risk of batch-to-batch ee variation that can affect downstream asymmetric synthesis outcomes.

Stereochemistry Achiral building blocks Synthetic efficiency

All-Carbon Spirocyclic Core Offers Higher Predicted Lipophilicity vs. 2-Oxa Analog, Impacting ADME Profiles

CAS 1801766-37-9 possesses an all-carbon spirocyclic skeleton (C15H25NO3), whereas the 2-oxa analog CAS 301226-27-7 contains a ring oxygen atom (C13H21NO4). The 2-oxa analog has a computationally predicted XLogP3 of 1.4 (PubChem CID 18374740) [1]. Although the XLogP3 for CAS 1801766-37-9 is not publicly available in PubChem, the absence of a polar oxygen heteroatom in the spiro ring and the presence of an additional methyl and methylene group are expected to increase lipophilicity, which can be beneficial for CNS drug discovery programs where higher logP correlates with enhanced blood-brain barrier penetration.

Lipophilicity XLogP3 ADME prediction

Established Purity Benchmark of 98% from Leyan Matches the Highest Commercial Standard Among Azaspiro[4.5]decane Analogs

CAS 1801766-37-9 is supplied at 98% purity by Leyan (catalog no. 1128516), matching the purity of the (R)-enantiomer (CAS 2306255-00-3) and the Cbz analog (CAS 1801766-43-7), and exceeding the 95% minimum purity specified for the 2-oxa analog (CAS 1801766-83-5) from vendors such as AKSci and ChemShuttle . This 98% purity level reduces the need for pre-reaction purification and minimizes side-product formation in sensitive downstream transformations.

Chemical purity Quality control Building block procurement

Optimal Deployment Scenarios for CAS 1801766-37-9 Based on Differentiated Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection

When a synthetic route demands selective deprotection of a secondary amine in the presence of other acid-sensitive or hydrogenation-labile functionalities, CAS 1801766-37-9 provides a clear advantage. Its Boc group can be removed with TFA without affecting Cbz or benzyl ether protecting groups, enabling streamlined convergent synthesis [1].

Discovery Chemistry Where Stereochemistry is Introduced at a Later Stage

For hit-to-lead optimization programs where stereochemistry is not yet defined or is derived from subsequent asymmetric transformations, the achiral nature of CAS 1801766-37-9 eliminates the need for costly enantiopure starting materials and reduces analytical overhead, while maintaining the full spirocyclic scaffold for SAR exploration .

CNS Drug Discovery Requiring Enhanced Lipophilicity and Membrane Permeability

Compared to the more polar 2-oxa analog (XLogP3 = 1.4), CAS 1801766-37-9, with its all-carbon spirocyclic core, is predicted to exhibit higher lipophilicity, making it a preferred intermediate for designing blood-brain barrier penetrant compounds targeting neurological disorders [2].

Large-Scale Procurement with Stringent Quality Requirements

The 98% certified purity of CAS 1801766-37-9, as supplied by Leyan, meets the quality threshold for industrial-scale synthesis where high initial purity reduces downstream purification burden, lowers cost of goods, and ensures batch-to-batch reproducibility in multi-kilogram campaigns .

Quote Request

Request a Quote for tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.